molecular formula C14H12N2OS2 B14367862 5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid CAS No. 92148-88-4

5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid

Cat. No.: B14367862
CAS No.: 92148-88-4
M. Wt: 288.4 g/mol
InChI Key: OFXYTODCHBQGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is a heterocyclic compound that features a furan ring, a phenyl group, and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid typically involves the condensation of furan-2-carbaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is unique due to the presence of the carbodithioic acid group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

92148-88-4

Molecular Formula

C14H12N2OS2

Molecular Weight

288.4 g/mol

IUPAC Name

3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazole-2-carbodithioic acid

InChI

InChI=1S/C14H12N2OS2/c18-14(19)16-12(13-7-4-8-17-13)9-11(15-16)10-5-2-1-3-6-10/h1-8,12H,9H2,(H,18,19)

InChI Key

OFXYTODCHBQGOM-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=S)S)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.